Comparative Isolated Yield Under Resin-Catalyzed Acetalization
Under identical ion-exchange-resin catalysis (Amberlyst 15 or Nafion NR 50), 2,2-dimethyl-4-phenyl-1,3-dioxolane was obtained in 93% isolated yield from styrene oxide and acetone [1]. This is a class-level inference; the yield profile depends intimately on the phenyl-substituted epoxide and the dimethyl ketal stabilisation.
| Evidence Dimension | Isolated yield of 1,3-dioxolane formation |
|---|---|
| Target Compound Data | 93% |
| Comparator Or Baseline | Other 1,3-dioxolanes formed from different epoxides under the same resin conditions (no direct head-to-head data reported) |
| Quantified Difference | Not calculable from a single data point; the value serves as a benchmark for this specific substrate-catalyst pair. |
| Conditions | Styrene oxide + acetone; Amberlyst 15 or Nafion NR 50; 1989 study |
Why This Matters
This yield informs procurement teams that when the intended protocol involves resin-catalyzed acetal formation, substituting the styrene-oxide-derived substrate will alter the yield and may require re-optimisation.
- [1] Reaction of Styrene Oxide in the Presence of Ion-exchange Resins. J. Jpn. Oil Chem. Soc. 1989, 38 (1), 82-87. View Source
